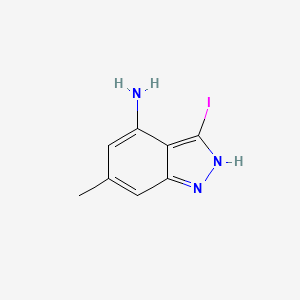

3-Iodo-6-methyl-1H-indazol-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-6-methyl-2H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8IN3/c1-4-2-5(10)7-6(3-4)11-12-8(7)9/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUVMVNIHPIMQMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C(=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646357 | |

| Record name | 3-Iodo-6-methyl-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-00-6 | |

| Record name | 3-Iodo-6-methyl-2H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Iodo 6 Methyl 1h Indazol 4 Amine and Analogous Systems

Strategic Approaches to the Indazole Core Formation

The construction of the indazole (benzopyrazole) ring system is the cornerstone of synthesizing the target compound and its analogs. Modern organic synthesis offers a diverse toolkit for forming this bicyclic heterocycle, moving beyond classical methods to more efficient and versatile catalytic strategies. These approaches can be broadly categorized by the key bond-forming event that closes the pyrazole (B372694) ring onto the benzene (B151609) backbone. Key strategies include intramolecular cyclizations of appropriately substituted aryl precursors and intermolecular cycloaddition reactions where the benzene ring or a precursor engages with a three-atom component to build the five-membered ring.

Cyclization Reactions for Benzopyrazole Ring Construction

Cyclization reactions are the most common and versatile methods for constructing the indazole core. These strategies typically involve forming a crucial N-N or C-N bond in an intramolecular fashion from a pre-functionalized aromatic precursor. The choice of cyclization strategy is often dictated by the desired substitution pattern on the final indazole product.

Intramolecular amination reactions are a powerful method for forming the indazole ring, typically by creating a C-N bond at the C7a position. These reactions often start from precursors like o-haloarylhydrazones or involve the direct amination of an aryl C-H bond.

One prominent approach is the intramolecular C-H amination of arylhydrazones. For instance, silver(I)-mediated intramolecular oxidative C-H amination has been shown to be an efficient method for constructing a variety of 1H-indazoles. acs.orgnih.gov This method is effective for synthesizing 3-substituted indazoles that are otherwise difficult to access. nih.gov Similarly, direct aryl C-H amination of diaryl and tert-butyl aryl ketone hydrazones can be achieved using iodine in the presence of potassium iodide and sodium acetate (B1210297). nih.gov Another oxidant used for this transformation is [bis-(trifluoroacetoxy)iodo]benzene (PIFA), which facilitates the direct aryl C-H amination of arylhydrazones, showing good functional group compatibility. nih.gov

Palladium-catalyzed intramolecular amination of N-tosylhydrazones derived from 2-bromophenyl ketones or aldehydes also provides an efficient route to 3-substituted indazoles under mild reaction conditions. oup.comoup.com This method demonstrates good functional group compatibility, affording the desired indazoles in moderate to excellent yields. oup.com A ligand-free palladium-catalyzed C-H amination has also been reported starting from aminohydrazones, which are prepared from the activation of tertiary amides. nih.gov

Table 1: Synthesis of 3-Substituted Indazoles via Pd-Catalyzed Intramolecular Amination of N-Tosylhydrazones oup.com

| Entry | Precursor (Hydrazone) | R¹ Group | R² Group | Yield (%) |

| 1 | 1a | -CO₂tBu | H | 81 |

| 2 | 1b | -CONEt₂ | H | 72 |

| 3 | 1c | Ph | H | 85 |

| 4 | 1d | Ph | 4-NO₂ | 85 |

| 5 | 1e | Ph | 5-OMe | 92 |

| 6 | 1f | Ph | 4-Me | 84 |

| 7 | 1g | (4-OMe)C₆H₄ | H | 95 |

[3+2] Annulation, or 1,3-dipolar cycloaddition, represents a highly convergent approach to the indazole core. This strategy involves the reaction of a three-atom dipole with a two-atom component (a dipolarophile), typically an aryne, to construct the five-membered pyrazole ring.

A classic example is the reaction of in situ generated benzynes with diazo compounds. organic-chemistry.org Arynes, generated from precursors like o-(trimethylsilyl)aryl triflates, react with a variety of diazo compounds at room temperature. organic-chemistry.orgresearchgate.net This method provides a direct and efficient pathway to a wide range of substituted indazoles in good to excellent yields under mild conditions. organic-chemistry.orgorgsyn.org Depending on the diazo compound and reaction conditions, the initially formed 3H-indazole may rearrange to the more stable 1H-indazole. orgsyn.org

Another effective [3+2] cycloaddition strategy employs sydnones as the 1,3-dipole, which react with arynes to form 2H-indazoles. nih.govorganic-chemistry.org This reaction proceeds under mild conditions and is notable for its high yields and selectivity, producing 2H-indazoles without contamination from 1H-isomers. nih.gov The process is believed to occur via an initial [3+2] cycloaddition followed by a retro-[4+2] extrusion of carbon dioxide. nih.gov

Transition metal catalysis has revolutionized indazole synthesis, enabling a wide array of cyclization reactions with high efficiency and selectivity. Catalysts based on palladium, copper, and rhodium are particularly prominent.

Palladium Catalysis: Palladium catalysts are widely used for C-N bond formation. As mentioned, Pd-catalyzed intramolecular amination of o-bromophenyl hydrazone derivatives is a key method. oup.comoup.com Palladium is also essential in Suzuki-Miyaura cross-coupling reactions to build complex indazole derivatives from halogenated precursors. nih.gov Furthermore, palladium catalysts can promote the direct C-H activation and subsequent alkenylation of the indazole core at the C3 and C7 positions. acs.org

Copper Catalysis: Copper-catalyzed reactions provide a cost-effective alternative for indazole synthesis. CuI-catalyzed coupling of N-acyl-N'-substituted hydrazines with 2-bromoarylcarbonylic compounds can yield 1-aryl-1H-indazoles. organic-chemistry.org Copper catalysts are also effective in the synthesis of 3-aminoindazoles from 2-halobenzonitriles and hydrazine (B178648) derivatives. organic-chemistry.org Efficient access to 1-substituted indazol-3-ones has been achieved through intramolecular C-N bond formation from 2-chloro-benzoic acid-N'-arylhydrazides using a CuI/L-proline system. rsc.org Additionally, copper-catalyzed intramolecular synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes has been reported. researchgate.net

Rhodium and Iridium Catalysis: Cationic rhodium(III) catalysts have been employed in the efficient, one-step synthesis of N-aryl-2H-indazoles via the C-H bond addition of azobenzenes to aldehydes. nih.govacs.orgacs.orgpkusz.edu.cn This formal [4+1] annulation proceeds through C-H activation, addition to the aldehyde, cyclative capture, and aromatization. nih.govpkusz.edu.cn The reaction tolerates a broad range of functional groups. nih.gov Iridium catalysts have also been noted for their use in indazole synthesis. nih.gov

Table 2: Rhodium(III)-Catalyzed Synthesis of N-Aryl-2H-Indazoles nih.gov

| Entry | Azobenzene | Aldehyde | Product | Yield (%) |

| 1 | Azobenzene | 4-Nitrobenzaldehyde | 3-(4-Nitrophenyl)-2-phenyl-2H-indazole | 95 |

| 2 | Azobenzene | 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-2-phenyl-2H-indazole | 88 |

| 3 | Azobenzene | Isovaleraldehyde | 3-Isobutyl-2-phenyl-2H-indazole | 81 |

| 4 | 4,4'-Dichloroazobenzene | 4-Nitrobenzaldehyde | 2-(4-Chlorophenyl)-3-(4-nitrophenyl)-2H-indazole | 90 |

| 5 | 4,4'-Dimethoxyazobenzene | 4-Nitrobenzaldehyde | 2-(4-Methoxyphenyl)-3-(4-nitrophenyl)-2H-indazole | 85 |

To avoid the cost and potential toxicity of transition metals, several metal-free cyclization methods have been developed. These often rely on classical condensation reactions or the use of non-metallic reagents to promote cyclization.

A practical, metal-free synthesis of 1H-indazoles can be achieved from o-aminobenzoximes. acs.org The reaction involves the selective activation of the oxime with methanesulfonyl chloride in the presence of a base. Another metal-free, one-pot reaction uses easily available 2-aminophenones with hydroxylamine (B1172632) derivatives to provide indazoles in very good yields under mild, operationally simple conditions. organic-chemistry.org Reductive cyclization of o-nitrobenzylidene amines, promoted by a reducing agent like triphenylphosphine, can also yield 2-aryl-2H-indazoles. nih.gov Furthermore, electrochemical methods, which avoid chemical oxidants, have been developed for the anodic oxidation of arylhydrazones to form 1H-indazoles. rsc.org

Precursor Design and Synthesis for Specific Substitution Patterns

The synthesis of a specifically substituted analog like 3-Iodo-6-methyl-1H-indazol-4-amine requires a retrosynthetic approach where the substituents are installed either on the starting precursor or on the indazole core itself.

Introduction of the 6-Methyl and 4-Amino Groups: The methyl group at C-6 and the amino group at C-4 must originate from the starting benzene ring precursor. A logical starting material would be a substituted toluene, for example, 4-methyl-2-nitroaniline. This precursor contains the methyl group and a nitro group that can later be reduced to the required amine. An alternative would be to start with a compound like 2-amino-5-methylbenzonitrile. The cyclization to form the indazole ring would proceed using one of the methods described above, such as diazotization of an aniline (B41778) derivative or cyclization of a hydrazone. The synthesis of 6-amino indazole derivatives often involves the reduction of a 6-nitro indazole precursor, typically using H₂ gas with a palladium on carbon (Pd/C) catalyst. nih.gov The 4-amino group would similarly be derived from a 4-nitro or 5-nitro precursor, as direct amination at this position is challenging. nih.govresearchgate.net

Introduction of the 3-Iodo Group: The iodine atom at the C-3 position is almost universally installed after the indazole ring has been formed. Direct C-3 iodination of an existing 1H-indazole is a common and high-yielding reaction. chim.it The reaction is typically carried out using molecular iodine (I₂) in a polar solvent like DMF with a base such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). chim.itrsc.org This method is tolerant of various substituents on the benzene ring, including nitro and bromo groups. chim.itrsc.org For example, the synthesis of 3-iodo-6-nitro-indazole is a key step in the preparation of more complex molecules and is achieved by treating 6-nitroindazole (B21905) with iodine and a base. google.com

A plausible, though unconfirmed, synthetic route to This compound would therefore involve:

Synthesis of a 6-methyl-4-nitro-1H-indazole precursor. This could potentially be achieved via cyclization of a suitably substituted phenylhydrazine (B124118) or through nitration of 6-methyl-1H-indazole, although controlling the regioselectivity of nitration to the 4-position would be critical.

Iodination of the 6-methyl-4-nitro-1H-indazole at the C-3 position using I₂ and a base to yield 3-Iodo-6-methyl-4-nitro-1H-indazole .

Reduction of the nitro group at the C-4 position to the desired amine, likely using a standard reducing agent like SnCl₂ or catalytic hydrogenation, to afford the final product.

This multi-step approach, combining precursor design with late-stage functionalization, highlights the strategic thinking required to access complex indazole derivatives.

Regioselective Functionalization of the Indazole Scaffold

The synthesis of polysubstituted indazoles like this compound necessitates a strategic approach to introduce functional groups at specific positions on the heterocyclic ring. This often involves a multi-step sequence where the order of reactions is critical to achieving the desired isomer.

Introduction of the 3-Iodo Moiety

The introduction of an iodine atom at the C3 position of the indazole ring is a key transformation for building complexity, as the iodo group serves as a versatile handle for subsequent cross-coupling reactions. Direct iodination of an existing indazole core is the most common approach.

This reaction is typically performed by treating the N-unsubstituted or N-protected indazole with molecular iodine (I₂) in the presence of a base. The choice of base and solvent system is crucial for achieving high yield and regioselectivity. Strong bases like potassium hydroxide (KOH) in polar aprotic solvents such as N,N-dimethylformamide (DMF) are frequently employed. nih.govchim.itrsc.org For example, 6-bromo-1H-indazole can be effectively iodinated at the C3 position using KOH and I₂ in DMF to yield 6-bromo-3-iodo-1H-indazole. nih.govrsc.org Similarly, this method has been applied to other substituted indazoles, such as 6-nitroindazole, which can be converted to 3-iodo-6-nitro-indazole using potassium carbonate (K₂CO₃) as the base in DMF. google.com

Alternative conditions include using dioxane or N-methylpyrrolidone (NMP) as the solvent. chim.it Another powerful method involves a regioselective magnesiation at the C3 position of an N-protected indazole using a TMP-magnesium base (TMP=2,2,6,6-tetramethylpiperidyl), followed by quenching the resulting organometallic intermediate with iodine. chim.itnih.gov This two-step process offers excellent control for introducing the iodine atom specifically at the C3 position.

| Starting Material | Reagents | Solvent | Product | Yield | Reference |

| 6-Bromo-1H-indazole | KOH, I₂ | DMF | 6-Bromo-3-iodo-1H-indazole | 71.2% | nih.govrsc.org |

| 5-Methoxyindazole | KOH, I₂ | Dioxane | 3-Iodo-5-methoxyindazole | Quantitative | chim.it |

| 6-Nitroindazole | K₂CO₃, I₂ | DMF | 3-Iodo-6-nitroindazole | N/A | google.com |

| N2-THP-Iodoindazoles | TMPMgCl·LiCl, then I₂ | THF | N2-THP-3-Iodoindazoles | N/A | nih.gov |

Stereoselective Introduction of the 6-Methyl Group

The introduction of the methyl group at the C6 position of the indazole ring is typically accomplished not by direct methylation of the pre-formed heterocycle, but rather by selecting a starting material that already contains the methyl group in the correct position. The synthesis of the indazole ring itself is carried out from a substituted aniline or a related aromatic precursor.

For instance, the synthesis of 6-methyl-5-nitro-1H-indazole, a precursor for the target compound, begins with 6-methyl-1H-indazole, which is then nitrated. The 6-methyl-1H-indazole itself would be prepared through established indazole ring-forming reactions, such as the Davis-Beirut reaction or Jacobson indazole synthesis, starting from a derivative of m-toluidine. Similarly, the synthesis of methyl 1-(4-methoxyphenyl)-6-methyl-1H-indazole-3-carboxylate utilizes a starting material that incorporates the 6-methyl substituent from the outset of the synthetic sequence. nih.gov This "bottom-up" approach ensures unambiguous placement of the C6-methyl group, avoiding potential issues with regioselectivity that would arise from attempting to directly methylate the benzene portion of the indazole scaffold.

Selective Functionalization at the 4-Amino Position

The 4-amino group is a critical substituent for the biological activity of many indazole-based compounds. Its introduction is most commonly achieved through the reduction of a nitro group at the C4 position. The 4-nitroindazole precursor can be synthesized via nitration of the parent indazole, although regioselectivity can be an issue, or more reliably through a cyclization strategy using a pre-nitrated aromatic precursor.

Once the 4-nitroindazole is obtained, it can be converted to the 4-aminoindazole via catalytic hydrogenation. For example, 4-amino-N1-(β-D-ribofuranosyl)-1H-indazole was successfully synthesized by the catalytic hydrogenation of the corresponding 4-nitro nucleoside precursor. nih.gov This method is generally high-yielding and chemoselective, leaving other functional groups on the indazole ring intact.

Further functionalization of the resulting 4-amino group can be performed to generate diverse analogues. Standard reactions such as acylation, sulfonylation, or reductive amination can be employed to modify the amine. Moreover, the 4-amino group can be converted into a diazonium salt, which can then undergo Sandmeyer-type reactions to introduce a wide variety of other functional groups, including halogens, cyano, or hydroxyl groups, at the C4 position.

Control over N1/N2 Regioselectivity

A persistent challenge in the synthesis of N-substituted indazoles is controlling the regioselectivity of reactions at the N1 and N2 positions of the pyrazole ring. Direct alkylation of an N-unsubstituted indazole often yields a mixture of N1 and N2 isomers, with the ratio being highly dependent on the substrate's electronic and steric properties, as well as the reaction conditions. beilstein-journals.org

Several strategies have been developed to achieve selective functionalization at either nitrogen atom.

Kinetic vs. Thermodynamic Control : The N1-substituted indazole is generally the thermodynamically more stable isomer, while the N2-isomer is often the product of kinetic control. nih.govnih.gov For example, in glycosylation reactions, allowing the reaction to proceed for a longer time (thermodynamic control) favors the formation of the N1-isomer, whereas shorter reaction times (kinetic control) yield the N2-isomer. nih.gov

Base and Solvent Effects : The choice of base and solvent plays a critical role. The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation for a range of substituted indazoles. nih.gov In contrast, different conditions can heavily favor the N2 product.

Nature of the Electrophile : Specialized electrophiles can direct the regioselectivity. For instance, alkyl 2,2,2-trichloroacetimidates under acidic conditions (TfOH) provide excellent selectivity for the N2 position. wuxibiology.com Similarly, TfOH-catalyzed reactions with diazo compounds also result in highly selective N2-alkylation. rsc.org

Chelation and Directing Groups : Substituents on the indazole ring can direct incoming groups. DFT calculations have suggested that chelation between the indazole, the electrophile, and a cesium cation can favor the formation of N1-substituted products. beilstein-journals.org Conversely, sterically bulky groups at the C7 position can block the N1 position, leading to preferential N2 substitution. nih.gov

Reductive Amination Approach : A recently developed method for selective N1-alkylation involves a two-step process of enamine condensation with an aldehyde followed by hydrogenation. This thermodynamically controlled process has been shown to be highly selective for the N1 isomer and is suitable for large-scale synthesis. rsc.org

| Method | Reagents/Conditions | Selectivity | Mechanism/Controlling Factor | Reference |

| Standard Alkylation | NaH, Alkyl Bromide, THF | N1 selective (>99% for some substrates) | Combination of base and solvent system | nih.gov |

| Mitsunobu Reaction | DEAD, PPh₃, Alcohol | N2 selective (e.g., N1:N2 = 1:2.5) | Kinetic control | nih.gov |

| Acid-Catalyzed Alkylation | Alkyl 2,2,2-trichloroacetimidate, TfOH | Highly N2 selective | Acid-catalyzed Sₙ2 on activated electrophile | wuxibiology.com |

| Diazo Compound Alkylation | Diazo compound, TfOH | Highly N2 selective (up to 100:0) | Metal-free acid catalysis | rsc.org |

| Glycosylation (Kinetic) | Silyl-Hilbert-Johnson (5h) | N2 selective (64%) | Kinetic Control | nih.gov |

| Glycosylation (Thermodynamic) | Silyl-Hilbert-Johnson (48h) | N1 selective (66%) | Thermodynamic Control | nih.gov |

| Reductive Amination | Aldehyde, then H₂/Catalyst | Highly N1 selective | Thermodynamic control via enamine intermediate | rsc.org |

Modern Synthetic Techniques for Efficiency and Sustainability

To improve the efficiency and environmental footprint of synthetic routes, modern methodologies such as C-H functionalization have become increasingly important. These techniques allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, often bypassing the need for pre-functionalized starting materials.

C-H Functionalization Strategies for Indazoles

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the indazole scaffold. rsc.orgresearchgate.net These reactions are typically catalyzed by transition metals like palladium (Pd), rhodium (Rh), or ruthenium (Ru) and can be directed to various positions on the ring.

C3-H Functionalization : The C3 position of the indazole ring is a common target for C-H activation. For 2H-indazoles, palladium catalysis can be used to introduce functional groups at this position. For example, a Pd-catalyzed C-H functionalization using an isocyanide insertion strategy has been developed for the synthesis of complex heterocyclic systems fused to the indazole core. acs.org

N-Aryl C-H Functionalization : For N-aryl indazoles, the ortho-C-H bonds of the N-aryl substituent can be selectively functionalized using a directing group strategy, where the nitrogen atom of the indazole ring coordinates to the metal catalyst and directs the reaction to the nearby C-H bond. nih.govnih.gov Rhodium(III) catalysts have proven particularly effective for this type of transformation, enabling the synthesis of a wide variety of substituted N-aryl-2H-indazoles. nih.gov

Annulation Reactions : C-H activation strategies can be combined with cyclization reactions in one-pot procedures to rapidly construct complex polycyclic systems. nih.gov For example, Rh(III)-catalyzed [4+1] annulation of azobenzenes with sulfoxonium ylides provides an efficient route to 3-acyl-2H-indazoles. nih.gov

These modern techniques offer step-economical and atom-economical alternatives to classical methods, providing access to a diverse range of functionalized indazole derivatives with high efficiency. rsc.orgresearchgate.net

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technology in synthetic chemistry, offering significant advantages over conventional heating methods. chemicaljournals.com The application of microwave irradiation can dramatically accelerate reaction rates, increase product yields, and improve product purity by minimizing side reactions. rasayanjournal.co.inchemicaljournals.com This is achieved through efficient and uniform heating of the reaction mixture via dielectric heating, which depends on the ability of the reagents and solvent to absorb microwave energy. at.uaresearchgate.net

In the context of indazole synthesis, MAOS has been successfully employed for various key transformations. For instance, the cyclization of hydrazones to form the indazole core is a common strategy. ajrconline.org Microwave heating has been shown to afford indazoles in good to excellent yields in a fraction of the time required by traditional methods. ajrconline.org One-pot, two-step procedures, such as the reaction of 2-halobenzaldehydes with phenylhydrazines followed by a copper-catalyzed intramolecular N-arylation, can be performed efficiently under microwave conditions, with reaction times as short as 10 minutes at 160°C. researchgate.net

The functionalization of the indazole ring, a necessary step for producing analogues like this compound, also benefits from microwave assistance. Cross-coupling reactions, which are essential for introducing substituents, are well-suited for microwave heating. rasayanjournal.co.in This method is cost-effective and safer compared to conventional heating for metal-catalyzed reactions, leading to a wide range of mono- or disubstituted indazoles in moderate to excellent yields within a short timeframe. rasayanjournal.co.in For example, the iodination of a 6-bromo-1H-indazole has been demonstrated, a key step toward iodo-substituted analogues. rsc.org The use of microwave irradiation in such transformations can significantly reduce the long reaction times often associated with conventional heating.

The following table compares conventional and microwave-assisted methods for key steps in indazole synthesis, illustrating the typical enhancements in reaction time and yield.

| Reaction Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Hydrolysis of Benzamide | ~1 hour, <99% | 7 minutes, 99% | chemicaljournals.com |

| Hydrolysis of Benzyl Chloride | 35 minutes, <97% | 3 minutes, 97% | chemicaljournals.com |

| Synthesis of 1-Aryl-1H-indazoles | Long reaction times, variable yields | 10-20 minutes, Good to excellent yields | researchgate.net |

| Cyclization of Hydrazones | Several hours, lower yields | Minutes, Good to excellent yields | ajrconline.org |

Flow Chemistry Applications in Indazole Synthesis

Flow chemistry, or continuous-flow synthesis, has become a transformative technology in the pharmaceutical and fine chemical industries. acs.org By performing reactions in a continuously flowing stream through a reactor, this methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety, improved reproducibility, and greater scalability compared to traditional batch processing. mdpi.comresearchgate.net

This technology is particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require precise control to minimize byproduct formation—conditions often encountered in the synthesis of complex heterocycles. acs.org For the synthesis of indazoles, flow chemistry provides a safe and scalable route to produce pharmaceutically relevant fragments on demand. researchgate.net A general and versatile route using flow chemistry has been developed to deliver a range of substituted indazoles, including 3-amino and 3-hydroxy analogues, from the reaction of hydrazines with 2-fluorobenzonitriles and 2-fluorobenzoates, respectively.

One notable example is the thermal synthesis of N-substituted indazoles via the Cadogan reaction. When conducted in a continuous-flow system, a solution of the nitroaromatic imine substrate in triethyl phosphite (B83602) was pumped through heated coiled reactors. This approach resulted in higher yields (69–80%) and significantly shorter reaction times (1 hour) compared to batch conditions. mdpi.com The scalability of this flow process was demonstrated by a gram-scale synthesis that produced 4.2 g of an N-aryl indazole with a 71% yield, showcasing the efficiency of the flow approach. mdpi.com

The table below contrasts a batch synthesis with a continuous-flow approach for the synthesis of N-arylindazoles, highlighting the improvements offered by flow technology.

| Parameter | Batch Synthesis | Continuous-Flow Synthesis | Reference |

| Substrate | Nitroaromatic Imines | Nitroaromatic Imines | mdpi.com |

| Reaction Time | Longer | 1 hour | mdpi.com |

| Yield | Lower | 69-80% | mdpi.com |

| Scalability | Limited, safety concerns | Readily scalable (demonstrated gram-scale) | mdpi.com |

Green Chemistry Considerations in Method Development

Green chemistry principles are increasingly integral to the development of modern synthetic methodologies, aiming to reduce the environmental impact of chemical processes. acs.orgresearchgate.net These principles focus on aspects such as waste prevention, atom economy, use of less hazardous chemicals, energy efficiency, and the use of renewable feedstocks and greener solvents. acs.orgajrconline.org The synthesis of indazoles and their derivatives is an area where green chemistry approaches have been actively implemented. benthamdirect.com

Microwave-assisted synthesis is inherently a green technique due to its remarkable energy efficiency. rasayanjournal.co.in By directly heating the reactants, it significantly reduces reaction times and often allows for the use of less solvent or even solvent-free conditions, which minimizes waste. chemicaljournals.comresearchgate.net This leads to cleaner reactions with fewer byproducts, aligning with the principles of waste prevention and atom economy. rasayanjournal.co.in

Flow chemistry also contributes significantly to green and sustainable synthesis. The enhanced safety profile of flow reactors allows for reactions to be run at higher temperatures and pressures than would be safe in batch, often accelerating reactions and improving efficiency. acs.orgresearchgate.net The precise control over stoichiometry and temperature minimizes byproduct formation, leading to higher purity products and reducing the need for extensive purification, which is a major source of chemical waste. mdpi.com

The choice of solvent is another critical aspect of green chemistry. Recent developments in indazole synthesis have focused on using environmentally benign solvents like polyethylene (B3416737) glycol (PEG) or water. acs.orgjchr.org For example, an efficient one-pot, three-component synthesis of 2H-indazoles has been developed using copper(I) oxide nanoparticles as a catalyst in PEG as a green solvent, avoiding the need for ligands or bases. acs.orgorganic-chemistry.org Similarly, researchers have reported new, economically feasible methods for synthesizing indazoles that eliminate the need for costly and toxic heavy metal catalysts like palladium, replacing them with simpler, less hazardous materials. researchgate.net These catalyst-based approaches represent a significant advancement in the green synthesis of this important pharmacophore. benthamdirect.comingentaconnect.com

The following table summarizes the alignment of advanced synthetic methodologies with key green chemistry principles.

| Green Chemistry Principle | Application in MAOS | Application in Flow Chemistry |

| Energy Efficiency | Direct, rapid heating reduces overall energy consumption. rasayanjournal.co.in | Excellent heat transfer allows for efficient energy use. mdpi.com |

| Waste Prevention | Reduced side reactions lead to cleaner products and less waste. chemicaljournals.com | Precise control minimizes byproducts and purification waste. researchgate.net |

| Safer Chemistry | Enclosed systems can enhance safety for high-pressure reactions. rasayanjournal.co.in | Improved control over exothermic reactions and hazardous intermediates. acs.org |

| Use of Greener Solvents | Enables or enhances reactions in green solvents like water or PEG. jchr.org | Facilitates the use of various solvent systems, including green options. acs.org |

Chemical Reactivity and Derivatization Studies of 3 Iodo 6 Methyl 1h Indazol 4 Amine

Reactivity of the 3-Iodo Moiety

The iodine atom at the 3-position of the indazole ring is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions

The electron-rich nature of the indazole ring and the presence of the reactive C-I bond facilitate several palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the iodoindazole with an organoboron compound. While specific studies on 3-iodo-6-methyl-1H-indazol-4-amine are not widely published, the general reactivity of iodoindazoles in Suzuki-Miyaura reactions is well-established. researchgate.netthieme-connect.de For instance, related 3-iodoindazoles have been successfully coupled with various boronic acids to generate 3-aryl- and 3-heteroarylindazoles. researchgate.netthieme-connect.de The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate. thieme-connect.de The selectivity of the reaction at the C3-iodo position over other potential reaction sites is a crucial aspect. researchgate.net

Heck Coupling: The Heck reaction involves the coupling of the iodoindazole with an alkene in the presence of a palladium catalyst and a base. This reaction allows for the introduction of alkenyl substituents at the 3-position of the indazole core.

Sonogashira Coupling: This coupling reaction between the iodoindazole and a terminal alkyne is catalyzed by both palladium and copper(I) and is conducted under mild conditions, often at room temperature with an amine base. libretexts.orgwikipedia.orgorganic-chemistry.org This method is highly efficient for the synthesis of 3-alkynylindazoles. thieme-connect.deresearchgate.net Studies on similar 3-iodoindazoles have demonstrated the successful coupling with a variety of terminal alkynes, showcasing the versatility of this reaction. thieme-connect.deresearchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent in the presence of a palladium or nickel catalyst to form a carbon-carbon bond with the iodoindazole. researchgate.net This reaction is known for its high functional group tolerance and has been used to synthesize complex molecules containing the indazole scaffold. researchgate.net

Table 1: Overview of Cross-Coupling Reactions on Iodoindazoles

| Reaction | Reactants | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Iodoindazole, Boronic acid | Pd catalyst, Base | 3-Aryl/heteroaryl-indazole |

| Heck | Iodoindazole, Alkene | Pd catalyst, Base | 3-Alkenyl-indazole |

| Sonogashira | Iodoindazole, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 3-Alkynyl-indazole |

| Negishi | Iodoindazole, Organozinc reagent | Pd or Ni catalyst | 3-Alkyl/aryl-indazole |

Halogen Exchange Reactions

The iodine atom in this compound can potentially be replaced by other halogens (e.g., bromine or chlorine) through halogen exchange reactions. These reactions can be useful for modulating the reactivity of the 3-position for subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr) with Activation

While the indazole ring itself is not highly activated towards nucleophilic aromatic substitution, the presence of the iodine atom can facilitate SNAr reactions under certain conditions. nih.gov For SNAr to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups. nih.govnih.gov In the case of this compound, the reactivity towards SNAr at the 3-position would likely require activation, for instance, by N-alkylation or the introduction of additional electron-withdrawing substituents on the indazole ring.

Transformations at the 4-Amino Position

The primary amino group at the 4-position offers a rich site for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Acylation and Alkylation Reactions

The nucleophilic nature of the 4-amino group allows for straightforward acylation and alkylation reactions.

Acylation: The amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding amides, which can be important for introducing various functional groups or for protecting the amino group during other synthetic steps.

Alkylation: Alkylation of the 4-amino group can be achieved using alkyl halides or other alkylating agents. This reaction can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the alkylating agent.

Condensation and Imine Formation

The 4-amino group can participate in condensation reactions with carbonyl compounds.

Imine Formation: The reaction of this compound with aldehydes or ketones under acidic or basic conditions can lead to the formation of imines, also known as Schiff bases. youtube.com This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. youtube.com

Table 2: Transformations at the 4-Amino Position

| Reaction Type | Reagent | Functional Group Formed |

|---|---|---|

| Acylation | Acid chloride, Acid anhydride | Amide |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| Condensation | Aldehyde, Ketone | Imine (Schiff Base) |

Palladium- or Copper-Catalyzed N-Arylation/N-Alkenylation

The amino group at the 4-position of the indazole ring is a key site for derivatization through cross-coupling reactions. Both palladium and copper catalysts have been effectively employed to forge new carbon-nitrogen bonds, leading to N-arylated and N-alkenylated products. These reactions are fundamental in constructing molecules with extended π-systems and diverse electronic properties.

Mild and efficient copper-catalyzed N-arylation procedures have been developed for various nitrogen heterocycles. nih.gov These methods often utilize inexpensive and air-stable copper salts or oxides in combination with simple chelating ligands, demonstrating high yields and excellent selectivity. nih.gov The reactions are compatible with a broad range of aryl halides, including those that are sterically hindered or electronically diverse, and can be carried out under relatively mild conditions (50-82 °C). nih.gov

In the context of indazoles, copper-catalyzed N-arylation has been shown to be a powerful tool. For instance, the Ullmann-type arylation of various nucleophiles, including amides and carbamates, proceeds efficiently with copper catalysts. nih.gov This suggests that the 4-amino group of this compound can readily participate in such transformations.

Palladium-catalyzed N-arylation, particularly the Buchwald-Hartwig amination, is another cornerstone of modern organic synthesis and is applicable to indazole systems. While specific examples for the N-arylation of this compound are not extensively detailed in the provided results, the general principles of palladium-catalyzed amination of aryl halides are well-established and would likely be applicable.

Table 1: Examples of Palladium- or Copper-Catalyzed N-Arylation Reactions

| Catalyst System | Substrates | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Copper salts/oxides with chelating ligands | Nitrogen heterocycles, amides, carbamates with aryl bromides or iodides | N-Arylation | Mild conditions, high yields, excellent selectivity, broad substrate scope. nih.gov | nih.gov |

| Pd(dppf)Cl₂/PPh₃ or Pd(dppb)Cl₂/PPh₃ with Ag₂CO₃ | 2-Phenyl-indazole with aryl iodides or bromides | C-Arylation | Reaction occurs on water at 50°C. researchgate.net | researchgate.net |

| CuI with (1R,2R)-cyclohexane-1,2-diamine | 1H-Indazole with aryl halides | N1-Arylation | Effective procedure for N-1 arylation. researchgate.net | researchgate.net |

Reactivity at the 6-Methyl Group

The methyl group at the 6-position of the indazole ring offers another avenue for functionalization, primarily through reactions involving the benzylic position.

Benzylic Functionalization (e.g., Oxidation, Halogenation)

The benzylic C-H bonds of the 6-methyl group are susceptible to oxidation and halogenation, providing entry into a variety of derivatives.

Oxidation: The oxidation of methylarenes is a direct route to valuable aromatic aldehydes and carboxylic acids. nih.govresearchgate.net Electrochemical methods have been developed for the site-selective oxidation of methyl benzoheterocycles to aromatic acetals, which can then be hydrolyzed to the corresponding aldehydes. nih.gov This approach is notable for its use of electricity as a traceless reagent, avoiding the need for stoichiometric chemical oxidants. nih.gov The regioselectivity of such oxidations is often governed by the electronic properties of the heterocyclic ring. nih.gov For instance, in benzoxazoles and benzothiazoles with multiple methyl groups, oxidation often occurs selectively at the C6-methyl group. nih.gov Manganese catalysts have also been employed for the chemoselective benzylic oxidation of a wide array of functionalized alkyl arenes using hydrogen peroxide. nih.gov

Halogenation: Direct C-H halogenation of heterocycles is a highly desirable transformation as it introduces a versatile handle for further synthetic manipulations, such as cross-coupling reactions. rsc.org Metal-free methods for the regioselective halogenation of 2-substituted indazoles using N-halosuccinimides (NXS) have been reported, allowing for the synthesis of mono-, poly-, and hetero-halogenated products. rsc.org While this example pertains to the indazole core, similar radical-based halogenation strategies could potentially be applied to the benzylic position of the 6-methyl group under appropriate conditions.

Table 2: Examples of Benzylic Functionalization Reactions

| Reaction Type | Reagents/Conditions | Products | Key Features | Reference |

|---|---|---|---|---|

| Electrooxidation | MeOH, reflux, undivided cell | Aromatic acetals/aldehydes | Site-selective, avoids chemical oxidants. nih.gov | nih.gov |

| Manganese-catalyzed oxidation | H₂O₂, bipiperidine-based Mn catalyst | Aryl ketones, cyclic imines | Chemoselective, tolerates a wide range of functional groups. nih.gov | nih.gov |

| Halogenation | N-Halosuccinimides (NBS, NCS) | Halogenated indazoles | Metal-free, regioselective C-H halogenation. rsc.org | rsc.org |

N-Functionalization of the Indazole Ring System (N1 and N2)

The two nitrogen atoms of the indazole ring, N1 and N2, are both potential sites for functionalization. The regioselectivity of these reactions is a critical aspect, often influenced by the reaction conditions and the nature of the substituents on the indazole core.

Alkylation and Arylation Strategies

The alkylation and arylation of indazoles can lead to either N1- or N2-substituted products, or a mixture of both. researchgate.net The thermodynamically more stable 1H-indazole is typically the predominant tautomer. nih.gov Direct alkylation of indazoles often yields the N1-alkylated product as the major isomer. researchgate.net For instance, methylation of 6-nitroindazole (B21905) under acidic conditions gives only the 1-methyl derivative. rsc.org

Copper-catalyzed N-arylation has been successfully used for the N1-arylation of 1H-indazoles. researchgate.net Conversely, protecting group strategies can be employed to direct arylation to the N2 position. google.com

Protection and Deprotection Strategies

The use of protecting groups is a crucial strategy to control the regioselectivity of reactions on the indazole ring system and to modulate the reactivity of the molecule.

Protection: A variety of protecting groups can be installed on the indazole nitrogens. The tert-butoxycarbonyl (Boc) group is widely used due to its ease of introduction and stability under many reaction conditions. researchgate.net The 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to regioselectively protect the N2 position of indazoles. nih.govacs.org This directing group can then facilitate further functionalization at the C3 position. nih.govacs.org The p-methoxybenzyl (PMB) group is another option for protecting the indole (B1671886) nitrogen, which can be removed under oxidative or acidic conditions. clockss.org

Table 3: Common Protecting Groups for Indazole Nitrogen

| Protecting Group | Abbreviation | Introduction Conditions | Deprotection Conditions | Key Features | Reference |

|---|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., TEA, DMAP) | Acid (e.g., TFA, HCl), heat, certain basic conditions. arkat-usa.orgnih.gov | Stable to many nucleophiles and bases. researchgate.net | researchgate.netarkat-usa.orgnih.gov |

| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, base | TBAF, aqueous HCl. nih.govacs.org | Directs regioselective C3-lithiation. nih.govacs.org | nih.govacs.org |

| p-Methoxybenzyl | PMB | PMB-Cl, base | DDQ, TFA. clockss.org | Can be removed oxidatively or with acid. clockss.org | clockss.org |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.

N-Arylation: The mechanism of copper-catalyzed N-arylation of amines is thought to involve the coordination of the amine to a copper(I) species, followed by oxidative addition of the aryl halide to form a copper(III) intermediate. Reductive elimination then yields the N-arylated product and regenerates the copper(I) catalyst. researchgate.net Kinetic studies have shown that the reaction rate can be dependent on the concentrations of the amine, aryl halide, and catalyst. researchgate.net In some systems, the base can also play a role as a ligand. researchgate.net

The mechanism of N-arylation with diaryliodonium salts is also an area of active research, with modern kinetic analysis techniques providing new insights into the role of the counter anions and the ligand coupling step. chemrxiv.org

Reaction with Formaldehyde (B43269): The reaction of NH-indazoles with formaldehyde in acidic solution has been studied both experimentally and theoretically. nih.gov The mechanism involves the formation of N1-hydroxymethyl derivatives. nih.gov

Indazole Synthesis: Mechanistic proposals for the synthesis of the indazole core itself often involve cyclization reactions. For example, the formation of indazoles from N-nitroso amides may proceed through deprotonation, formation of an ortho-quinone methide imine, and subsequent cyclization and dehydration. reddit.com Rhodium-catalyzed syntheses of indazoles from azobenzenes and alkenes are proposed to proceed via C-H activation and cyclization. nih.gov

Elucidation of Reaction Pathways and Transition States

The chemical reactivity of this compound is primarily centered around the C-I bond at the 3-position of the indazole ring. This position is susceptible to various cross-coupling reactions, which proceed through well-defined reaction pathways involving key intermediates and transition states. The presence of the amino group at the 4-position and the methyl group at the 6-position can influence the electronic properties and, consequently, the reactivity of the indazole core.

A plausible and frequently utilized reaction pathway for the derivatization of 3-iodoindazoles is the Suzuki-Miyaura cross-coupling reaction . mdpi.comnih.gov This reaction facilitates the formation of a carbon-carbon bond between the indazole scaffold and a boronic acid derivative. The catalytic cycle, typically involving a palladium catalyst, can be broken down into three fundamental steps:

Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the this compound to a Pd(0) complex. This step involves the cleavage of the C-I bond and the formation of a Pd(II) intermediate. The rate of this step is influenced by the electron density at the C3 position of the indazole ring.

Transmetalation: The subsequent step is transmetalation, where the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex, displacing the halide. This step typically requires the presence of a base to activate the boronic acid.

Reductive Elimination: The final step is reductive elimination from the Pd(II) complex, which results in the formation of the new C-C bond and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. A potential side reaction that can occur is β-hydride elimination. wikipedia.org

Another significant reaction pathway for the functionalization of this scaffold is the Buchwald-Hartwig amination , which forms a carbon-nitrogen bond. wikipedia.orgorganic-chemistry.org This reaction is crucial for synthesizing a wide array of N-aryl and N-heteroaryl indazole derivatives. The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura coupling, involving an oxidative addition of the aryl iodide to the palladium catalyst, followed by the coordination of the amine and subsequent reductive elimination to form the C-N bond. wikipedia.orgnih.gov The choice of base is critical in this reaction to facilitate the deprotonation of the amine and the subsequent steps of the catalytic cycle. libretexts.org

Theoretical studies and experimental evidence on related indazole systems suggest that the transition states in these palladium-catalyzed reactions are highly organized structures. The geometry of the ligands around the palladium center plays a crucial role in determining the stability of these transition states and, consequently, the efficiency and selectivity of the reaction. For instance, bulky electron-rich phosphine (B1218219) ligands are often employed to stabilize the palladium intermediates and promote the desired reductive elimination step. wikipedia.orglibretexts.org

Role of Catalysts and Ligands in Reactivity and Selectivity

The choice of catalyst and accompanying ligands is paramount in controlling the reactivity and selectivity of derivatization reactions involving this compound. Palladium-based catalysts are the most extensively used for cross-coupling reactions on the indazole core. mdpi.comnih.gov

In the context of Suzuki-Miyaura cross-coupling reactions , various palladium sources can be utilized, including palladium(II) acetate (B1210297) (Pd(OAc)2) and palladium(II) chloride (PdCl2). ias.ac.in However, the performance of the catalyst is significantly enhanced by the addition of appropriate ligands. Phosphine ligands, in particular, have been shown to be highly effective. For instance, ferrocene-based ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) have demonstrated excellent catalytic activity in the C-3 functionalization of 3-iodo-1H-indazoles. mdpi.com The use of bulky and electron-rich ligands such as SPhos and XPhos has been reported to give high yields in the Suzuki coupling of 3-chloroindazoles, suggesting their potential applicability for the more reactive 3-iodo derivatives. nih.gov

The selection of ligands directly impacts the efficiency of the catalytic cycle. Bidentate phosphine ligands, for example, are believed to prevent the formation of inactive palladium iodide dimers after the oxidative addition step, thereby accelerating the reaction. wikipedia.org The steric and electronic properties of the ligand influence the rate of both the oxidative addition and reductive elimination steps.

For Buchwald-Hartwig amination reactions , the development of specialized ligand systems has been a key driver of its broad applicability. wikipedia.orgorganic-chemistry.org Early systems utilized simple phosphine ligands, but the introduction of sterically hindered and electron-rich ligands, such as those developed by Buchwald and Hartwig, has significantly expanded the scope of the reaction to include a wider range of amines and aryl halides. wikipedia.org For intramolecular couplings, specific catalysts can even lead to products with high enantiopurity. libretexts.org The choice of ligand can be tailored to the specific amine and aryl halide coupling partners to optimize the reaction outcome. For instance, certain ligands are more suitable for coupling with primary amines, while others are more effective for secondary amines or even ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.org

The following table summarizes some of the catalysts and ligands commonly used in cross-coupling reactions of iodoindazoles and related aryl iodides, which are applicable to the derivatization of this compound.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Conditions | Ref. |

| Suzuki-Miyaura | Pd(dppf)Cl2 | dppf | Cs2CO3 | Dioxane/H2O | 100°C, N2 atmosphere | rsc.org |

| Suzuki-Miyaura | Pd(OAc)2 | SPhos/XPhos | K3PO4 | Dioxane/H2O | 100°C | nih.gov |

| Buchwald-Hartwig | Pd(dba)2 | tBuDavePhos | NaOtBu | Toluene | High Temperature | nih.gov |

| Buchwald-Hartwig | Ni(acac)2 | - | - | - | - | nih.gov |

It is important to note that the optimal conditions, including the choice of catalyst, ligand, base, and solvent, often need to be empirically determined for each specific substrate combination to achieve the desired reactivity and selectivity. The presence of the free amino group on the this compound might necessitate the use of N-protection strategies in some cases to avoid side reactions, although many modern catalytic systems exhibit high functional group tolerance. nih.gov

Advanced Spectroscopic and Structural Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. A full characterization of 3-Iodo-6-methyl-1H-indazol-4-amine would necessitate a suite of NMR experiments.

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, would provide initial information on the number and chemical environment of the protons and carbons in the molecule. The expected signals in the ¹H NMR spectrum would include those for the aromatic protons on the indazole ring, the amine protons, the methyl protons, and the N-H proton of the indazole core. The ¹³C NMR would show distinct signals for each carbon atom in the molecule.

To unambiguously assign these signals, a series of two-dimensional (2D) NMR experiments would be crucial:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons on the benzene (B151609) ring portion of the indazole.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It would be instrumental in assigning the quaternary carbons (those without attached protons), such as the carbons at positions 3, 3a, 6, 7a, and the carbon of the methyl group to its neighboring protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. This would be particularly useful for determining the spatial relationship between the substituents and the protons on the indazole ring, aiding in conformational analysis.

Without experimental spectra, a hypothetical data table cannot be accurately constructed.

The preferred conformation of the amine group and the tautomeric state of the indazole ring in solution could be investigated using variable temperature NMR studies and NOESY data. The presence of the bulky iodine atom at the 3-position and the amine group at the 4-position may lead to specific rotational preferences to minimize steric hindrance, which could be elucidated through these advanced NMR techniques.

X-ray Crystallography

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state.

A single-crystal X-ray diffraction study of This compound would unequivocally determine its solid-state conformation, including the precise bond lengths, bond angles, and torsional angles. This would also resolve the tautomeric state of the indazole ring, confirming whether the proton resides on the N1 or N2 nitrogen atom in the crystalline form. The planarity of the bicyclic ring system and the orientation of the substituents relative to the ring would be established with high precision.

The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding, halogen bonding (involving the iodine atom), and van der Waals interactions. An X-ray crystal structure would reveal the nature and geometry of these interactions. The amine group and the N-H of the indazole ring are potential hydrogen bond donors, while the nitrogen atoms of the pyrazole (B372694) ring are potential acceptors. Understanding these interactions is crucial for predicting the material properties of the solid.

A crystallographic data table would typically include parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates. In the absence of an experimental structure, this data cannot be provided.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding States

In the absence of specific data for this compound, a general approach to its vibrational analysis can be discussed based on the known characteristic frequencies of its constituent functional groups. The interpretation of the IR and Raman spectra would focus on identifying vibrations associated with the indazole core, the amine group, the methyl group, and the carbon-iodine bond.

Expected Vibrational Regions and Functional Group Analysis:

N-H Stretching: The 1H-indazole and the 4-amine groups would exhibit N-H stretching vibrations, typically observed in the region of 3500-3200 cm⁻¹. The exact position and shape of these bands can provide insights into hydrogen bonding interactions in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations from the indazole ring are expected in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching from the methyl group would appear in the 3000-2850 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the indazole ring system would be found in the 1650-1450 cm⁻¹ region. These bands are often complex and coupled.

N-H Bending: The bending vibrations of the amine and indazole N-H groups are expected in the 1650-1550 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond of the amine group typically appears in the 1350-1250 cm⁻¹ range.

C-I Stretching: The carbon-iodine stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ region. This band can be a key marker for the presence of the iodine substituent.

Ring Vibrations: The in-plane and out-of-plane bending vibrations of the indazole ring would be observed in the fingerprint region (below 1500 cm⁻¹), providing information about the substitution pattern.

Raman Spectroscopy for Bonding State Analysis:

Raman spectroscopy would complement the IR data. Due to the different selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. For instance, the symmetric vibrations of the indazole ring are often more prominent in Raman spectra. The polarizability of the C-I bond would also make it a strong Raman scatterer, aiding in the confirmation of the iodination site.

Data Tables:

Without experimental or calculated data, specific data tables for this compound cannot be generated. A hypothetical table structure is provided below to illustrate how the data would be presented if it were available.

Table 1: Hypothetical Infrared (IR) Spectral Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| Data Unavailable | - | N-H stretch (amine, indazole) |

| Data Unavailable | - | Aromatic C-H stretch |

| Data Unavailable | - | Aliphatic C-H stretch |

| Data Unavailable | - | C=N, C=C ring stretch |

| Data Unavailable | - | N-H bend |

| Data Unavailable | - | C-N stretch |

| Data Unavailable | - | C-I stretch |

Table 2: Hypothetical Raman Spectral Data for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| Data Unavailable | - | N-H stretch (amine, indazole) |

| Data Unavailable | - | Aromatic C-H stretch |

| Data Unavailable | - | Aliphatic C-H stretch |

| Data Unavailable | - | C=N, C=C ring stretch |

| Data Unavailable | - | C-N stretch |

| Data Unavailable | - | C-I stretch (strong) |

Further research involving experimental spectroscopic measurements or computational modeling is necessary to provide a detailed and accurate vibrational analysis of this compound.

Computational and Theoretical Studies of 3 Iodo 6 Methyl 1h Indazol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the behavior of molecules. For indazole systems, these calculations help in understanding their electronic properties, which are crucial for their reactivity and interactions.

Electronic Structure Analysis (e.g., frontier molecular orbitals, charge distribution)

The electronic structure of indazole derivatives is a key determinant of their chemical reactivity. sciencepub.net Theoretical studies on various substituted indazoles, often employing methods like Density Functional Theory (DFT), provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.gov

For a molecule like 3-Iodo-6-methyl-1H-indazol-4-amine, the distribution of electron density is significantly influenced by its substituents. The amino group (-NH2) at the C4 position and the methyl group (-CH3) at the C6 position are electron-donating groups, which would increase the electron density of the indazole ring system. Conversely, the iodine atom at the C3 position is an electron-withdrawing group. This interplay of electron-donating and withdrawing groups dictates the sites for electrophilic and nucleophilic attacks. nih.gov The molecular electrostatic potential (MEP) is another valuable tool derived from electronic structure calculations, which visually represents the charge distribution and helps in predicting sites for intermolecular interactions. nih.gov

Table 1: Predicted Effects of Substituents on the Electronic Properties of the Indazole Ring in this compound

| Substituent | Position | Electronic Effect | Predicted Impact on the Indazole Ring |

| Iodine | C3 | Electron-withdrawing | Decreases electron density, particularly at the pyrazole (B372694) part of the ring. |

| Amino | C4 | Electron-donating | Increases electron density, particularly on the benzene (B151609) part of the ring. |

| Methyl | C6 | Electron-donating | Increases electron density on the benzene part of the ring. |

This table is generated based on established principles of organic chemistry and is intended for illustrative purposes.

Tautomeric Stability and Equilibrium Studies for 1H/2H Indazoles

Indazole and its derivatives can exist in two main tautomeric forms: the 1H-indazole and the 2H-indazole. chemicalbook.comnih.govresearchgate.net The position of the proton on one of the two nitrogen atoms of the pyrazole ring defines the tautomer. Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. chemicalbook.comnih.govrsc.org Computational studies, such as MP2/6-31G** calculations, have shown that for the parent indazole, the 1H tautomer is more stable by approximately 3.6 kcal/mol. chemicalbook.comrsc.org

However, the relative stability of the tautomers can be influenced by the nature and position of substituents, as well as the solvent environment. nih.govnih.gov For instance, certain substituents can stabilize the 2H tautomer through intramolecular hydrogen bonding. nih.gov In the case of this compound, while the 1H form is expected to be the predominant tautomer, the presence of the amino group at the C4 position could potentially influence the tautomeric equilibrium, although this would require specific computational studies to confirm.

Conformational Analysis and Energy Minima Identification

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and identifying its most stable spatial arrangements (energy minima). For this compound, the primary focus of conformational analysis would be the rotation of the amino group at the C4 position and the methyl group at the C6 position.

While direct studies on this specific molecule are lacking, general principles suggest that the rotation around the C-N bond of the amino group and the C-C bond of the methyl group will have relatively low energy barriers. However, steric interactions with adjacent atoms could lead to preferred orientations. Computational methods can be employed to map the potential energy surface as a function of these rotational angles to identify the global and local energy minima, which represent the most populated conformations of the molecule. youtube.com

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net Given that many indazole derivatives exhibit significant biological activities, particularly as kinase inhibitors, it is plausible to use molecular docking to explore the potential interactions of this compound with various protein targets. nih.govnih.gov

Prediction of Binding Modes and Interaction Hotspots

In the absence of specific docking studies for this compound, we can hypothesize its binding behavior based on studies of similar indazole-based inhibitors. Typically, the indazole scaffold acts as a "hinge-binder," forming hydrogen bonds with the backbone of the protein's hinge region. nih.gov

For this compound, the following interactions could be anticipated:

Hydrogen Bonding: The N1 and/or N2 atoms of the indazole ring and the amino group at the C4 position are potential hydrogen bond donors and acceptors.

Halogen Bonding: The iodine atom at the C3 position could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Hydrophobic Interactions: The methyl group at C6 and the benzene portion of the indazole ring can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Table 2: Potential Interaction Hotspots of this compound in a Hypothetical Kinase Binding Site

| Molecular Feature | Potential Interaction Type | Likely Interacting Protein Residues |

| Indazole N1-H | Hydrogen Bond Donor | Hinge region backbone carbonyls |

| Indazole N2 | Hydrogen Bond Acceptor | Hinge region backbone N-H |

| C4-Amino Group | Hydrogen Bond Donor/Acceptor | Acidic or polar residues |

| C3-Iodine | Halogen Bond | Electron-rich atoms (e.g., carbonyl oxygen) |

| C6-Methyl Group & Benzene Ring | Hydrophobic/Van der Waals | Aliphatic or aromatic side chains |

This table presents hypothetical interactions based on the docking of similar indazole-based kinase inhibitors and is for illustrative purposes.

Further computational and experimental work is necessary to validate these theoretical predictions and to fully elucidate the chemical and biological properties of this compound.

Assessment of Ligand-Target Complementarity

The initial step in evaluating the potential of a bioactive compound involves understanding its interaction with its biological target. This assessment of ligand-target complementarity is crucial for predicting binding affinity and mode of action. Computational docking studies are a primary tool for this purpose. These studies predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex.

Molecular Dynamics (MD) Simulations for Dynamic Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for an assessment of the stability of the ligand-protein complex and an investigation of any conformational changes that may occur upon binding.

Analysis of Ligand-Protein Complex Stability Over Time

MD simulations are employed to validate the stability of the binding pose predicted by docking. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe whether the ligand remains securely bound to the active site or if it dissociates. Key metrics, such as the root-mean-square deviation (RMSD) of the protein and ligand atoms, are monitored. A stable RMSD over the simulation time, typically nanoseconds, suggests a stable complex. For indazole derivatives targeting proteins like HIF-1α, MD simulations have been used to confirm the stability of the predicted binding modes, reinforcing the docking results.

Investigation of Conformational Changes Upon Binding

The binding of a ligand can induce conformational changes in the target protein, which can be critical for its function. MD simulations can capture these dynamic changes. Analysis of the simulation trajectory can reveal alterations in the protein's secondary and tertiary structure upon ligand binding. For example, the binding of an indazole analog might cause a loop region near the active site to close over the ligand, enhancing binding affinity. Circular dichroism spectroscopy is an experimental technique that can complement these computational findings by detecting changes in protein conformation in response to ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Studies on Indazole Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for identifying the key structural features that influence their potency.

Development of 2D and 3D QSAR Models

QSAR models can be developed in two or three dimensions. 2D-QSAR models correlate biological activity with physicochemical properties or topological indices that can be calculated from the 2D structure of the molecule. For indazole derivatives, 2D-QSAR studies have been used to build models that predict their anticancer potential as TTK inhibitors. These models often use techniques like multiple linear regression (MLR) to establish a correlation.

3D-QSAR, on the other hand, considers the three-dimensional properties of the molecules, such as their shape and electrostatic fields. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. For indazole derivatives, 3D-QSAR models have been developed to understand their inhibitory activity against various targets. These models generate contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing a roadmap for designing more potent analogs.

A study on indazole derivatives as TTK inhibitors reported a 2D-QSAR model with a high correlation coefficient (r²) of 0.9512 and a 3D-QSAR model with a high internal cross-validation regression coefficient (q²) of 0.9132, indicating robust and predictive models.

Identification of Key Structural Features Influencing Biological Activity at a Molecular Level

The ultimate goal of QSAR studies is to identify the molecular features that are critical for biological activity. For indazole analogs, QSAR studies have highlighted the importance of various structural attributes. For example, studies have shown that the nature and position of substituents on the indazole ring significantly impact activity. The steric and hydrophobic properties of these substituents are often identified as key determinants of binding affinity.

For instance, a QSAR study on a series of indazole derivatives might reveal that a bulky, hydrophobic group at a specific position on the indazole ring is beneficial for activity, while a polar group at another position is detrimental. This information provides medicinal chemists with clear guidance for the rational design of new compounds with improved therapeutic potential.

Mechanistic Insights from Computational Chemistry

Computational chemistry has emerged as a powerful tool for elucidating reaction mechanisms, offering insights into the energetic and structural transformations that molecules undergo during a chemical reaction. For indazole derivatives, computational methods such as Density Functional Theory (DFT) have been employed to understand various aspects of their reactivity. These studies often focus on reaction pathways, the influence of substituents on electronic properties, and the prediction of spectroscopic characteristics. However, a specific computational investigation into the mechanistic details of reactions involving this compound has not been reported.

Transition State Characterization for Chemical Reactions

The characterization of transition states is a cornerstone of computational mechanistic studies. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the feasibility and rate of a chemical transformation. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are commonly used to locate transition state geometries. Subsequent frequency calculations are performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For analogous indazole systems, computational studies have successfully characterized transition states for various reactions, including N-alkylation, cross-coupling, and cycloaddition reactions. These studies provide valuable information on the bond-forming and bond-breaking processes at a molecular level. In the absence of specific data for this compound, one can only hypothesize that similar computational approaches could be applied to understand its reactivity. For instance, the transition states for Suzuki or Buchwald-Hartwig coupling reactions at the C3-iodo position could be modeled to understand the influence of the 4-amino and 6-methyl groups on the reaction barrier.

Reaction Coordinate Analysis

By analyzing the geometric changes along the IRC path, researchers can gain a step-by-step understanding of the reaction mechanism. This includes the sequence of bond formations and cleavages, changes in atomic charges, and the role of any catalysts or solvent molecules. For this compound, a reaction coordinate analysis could, for example, elucidate the precise mechanism of electrophilic substitution on the pyrazole or benzene ring, or detail the steps involved in the displacement of the iodine atom.

Despite the potential for such insightful computational studies, the scientific community has yet to publish research specifically addressing the mechanistic chemistry of this compound from a theoretical perspective. Future computational work in this area would be invaluable for guiding the synthetic utility and application of this and related indazole compounds.

Molecular Interaction and Target Engagement Studies Mechanistic, Preclinical Research Focus

Investigation of Molecular Target Interactions

Derivatives of the indazole scaffold have demonstrated significant inhibitory activity against a range of enzymes implicated in various diseases. While specific studies on 3-iodo-6-methyl-1H-indazol-4-amine are limited, research on analogous indazole-based compounds provides valuable insights into potential mechanisms.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and has emerged as a significant target in cancer immunotherapy due to its role in suppressing the immune system. nih.govnih.gov Structural optimization and structure-activity relationship (SAR) studies of related compounds, such as 1-phenyl-1H-naphtho[2,3-d] vulcanchem.comnih.govtriazole-4,9-dione derivatives, have led to the discovery of potent dual inhibitors of both IDO1 and tryptophan 2,3-dioxygenase (TDO). nih.gov For instance, the compound 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d] vulcanchem.comnih.govtriazole-4,9-dione demonstrated IC₅₀ values of 5 nM for IDO1 and 4 nM for TDO. nih.gov The inhibitory mechanism often involves direct binding to the heme iron within the active site of the enzyme. nih.gov Human IDO1 also possesses a unique inhibitory substrate-binding site that is not present in TDO, which can be exploited for designing selective inhibitors. researchgate.net